N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Description
N-(4-Chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core substituted with a methyl group at position 2 and a 4-chlorophenyl carboxamide moiety at position 4. This structure combines a nitrogen-rich bicyclic system with halogenated aromatic substituents, which are common pharmacophores in medicinal chemistry for targeting enzymes or receptors.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c1-9-8-19-13(16-9)7-6-12(18-19)14(20)17-11-4-2-10(15)3-5-11/h2-8H,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYIWVGYJJNXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of α-Bromoketones with Aminopyridazines
A widely adopted method involves the condensation of α-bromoketones with 3-amino-6-halopyridazines under mild basic conditions (e.g., NaHCO₃). For N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, this step introduces the methyl group at position 2:
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Reactant Preparation :
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Mechanistic Insight :
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The α-bromoketone acts as an electrophile, attacking the nucleophilic nitrogen adjacent to the amino group on the pyridazine ring.
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Subsequent cyclization forms the fused imidazo[1,2-b]pyridazine system.
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Two-Step One-Pot Synthesis Using Heterocyclic Amines
A novel one-pot method employs heterocyclic amines, dimethylformamide dimethyl acetal (DMF-DMA), and active electrophiles (e.g., ethyl bromoacetate):
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Step 1 :
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3-Aminopyridazine reacts with DMF-DMA to form a vinylogous intermediate.
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Step 2 :
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Introduction of methyl groups via electrophilic substitution using methyl iodide or bromoacetone.
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Advantages :
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Avoids isolation of intermediates, reducing reaction time.
Introduction of the 4-Chlorophenyl Carboxamide Group
The 4-chlorophenyl carboxamide moiety is introduced via nucleophilic acyl substitution or condensation reactions:
Carboxamide Formation via Acyl Chloride Intermediates
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Synthesis of 6-Carboxylic Acid Derivative :
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Hydrolysis of the 6-cyano group on the imidazo[1,2-b]pyridazine core using HCl/H₂O or NaOH/H₂O₂.
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Activation with Thionyl Chloride :
Reaction Conditions :
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Temperature: 0–5°C (acyl chloride formation), room temperature (amide coupling).
Direct Coupling Using Carbodiimide Reagents
An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC):
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Activation :
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The 6-carboxylic acid reacts with EDC to form an active ester.
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Amination :
Optimization :
Methyl Group Introduction and Positional Control
The 2-methyl group is critical for biological activity and is introduced early in the synthesis:
Alkylation of Pyridazine Amines
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Methylation Agents : Methyl iodide (MeI) or dimethyl sulfate in the presence of K₂CO₃ or NaH.
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Solvent : DMF or DMSO at 60–80°C.
Example :
Radical-Based Methylation
A less common but efficient method uses methyl radicals generated from peroxides:
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Reagents : Di-tert-butyl peroxide (DTBP) and FeCl₂ at 120°C.
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Mechanism : Homolytic cleavage of DTBP generates methyl radicals, which abstract hydrogen from the pyridazine ring, followed by recombination.
Reaction Optimization and Side-Product Mitigation
Common Side Reactions
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Imidazole Ring Cleavage :
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Over-Methylation :
Purification Strategies
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) resolves imidazo[1,2-b]pyridazine derivatives from by-products.
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Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the imidazo[1,2-b]pyridazine core or the 4-chlorophenyl group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenated reagents for nucleophilic substitution, electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial applications, including as a precursor for the synthesis of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
The imidazo[1,2-b]pyridazine core distinguishes the target compound from analogs with related bicyclic systems:
- Imidazo[1,2-a]pyridine Derivatives: Compounds like (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4) share the 4-chlorophenyl group but replace pyridazine with pyridine.
- Triazolo[4,3-b]pyridazine Derivatives : N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide () introduces a triazole ring fused to pyridazine. The additional nitrogen atoms may enhance hydrogen-bonding capacity but increase metabolic instability .
Table 1: Core Heterocycle Comparison
Substituent Effects
- 4-Chlorophenyl Group : This moiety is conserved in the target compound, cpd 4 (), and the triazolo-pyridazine derivative (). The chloro substituent enhances lipophilicity and may improve membrane permeability but could also increase toxicity risks .
- Methyl vs. Bulkier Groups : The 2-methyl group on the target compound’s imidazole ring contrasts with larger substituents like tert-butyl in Methyl 8-(tert-butyl)-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (). Smaller alkyl groups generally improve solubility but may reduce steric hindrance in target binding .
Functional Group Variations
- Carboxamide vs. Carboxylate Esters: The target compound’s carboxamide group at position 6 differs from ester derivatives like Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate ().
- Piperidine Linkers : The triazolo-pyridazine analog () incorporates a piperidine-carboxamide linker, which may confer conformational flexibility and improve binding to deep enzymatic pockets, unlike the rigid phenyl group in the target compound .
Table 2: Functional Group Impact
Pharmacological and ADME Considerations
- Kinase Inhibition Potential: The imidazo-pyridazine scaffold is structurally related to kinase inhibitors like ponatinib (), though the latter incorporates a pyrido[2,3-d]pyrimidine core. The target compound’s methyl and carboxamide groups may optimize selectivity for specific kinases .
- ADME Properties : The 4-chlorophenyl group likely increases logP, favoring passive diffusion but risking cytochrome P450-mediated metabolism. Carboxamide groups, as seen in the target compound, generally reduce clearance rates compared to esters .
Biological Activity
N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 239.67 g/mol. The presence of a chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 239.67 g/mol |
| Density | 1.24 g/cm³ |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines, including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cells.
Case Study: Cytotoxic Evaluation
In vitro assays demonstrated that this compound exhibits dose-dependent cytotoxicity:
- LoVo Cells : IC50 values ranged from 15 µM to 25 µM.
- SK-OV-3 Cells : IC50 values were reported at approximately 20 µM.
- MCF-7 Cells : IC50 values were around 18 µM.
These findings indicate that this compound is particularly effective against colon cancer cells, suggesting a potential therapeutic application in oncology.
The compound primarily exerts its effects through the inhibition of specific kinases involved in tumor growth and survival pathways. Notably, it has been shown to inhibit TAK1 (transforming growth factor-beta activated kinase), which is often upregulated in various cancers including multiple myeloma.
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| TAK1 Inhibition | Inhibits cell growth in nanomolar concentrations in MM cells. |
| Apoptosis Induction | Triggers apoptotic pathways leading to cancer cell death. |
Structure-Activity Relationship (SAR)
Studies have indicated that modifications to the imidazo[1,2-b]pyridazine core can significantly affect biological activity. For instance, substituents at the 6-position enhance potency against TAK1:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., chlorine) at specific positions increases the compound's binding affinity to target proteins.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via a multi-step approach, typically involving condensation reactions to form the imidazo[1,2-b]pyridazine core, followed by nucleophilic substitution or coupling reactions to introduce the 4-chlorophenyl and methyl groups. For example, and highlight the use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., Pd for cross-coupling) to optimize regioselectivity. Reaction temperature (0–10°C for intermediates, reflux for cyclization) and pH control are critical to minimize side products. Post-synthesis purification via column chromatography or HPLC (as in ) ensures >95% purity. Analytical validation with NMR and mass spectrometry is mandatory .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving the 3D structure, particularly to confirm the orientation of the 4-chlorophenyl group and methyl substitution . Complementarily, / NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while FT-IR confirms carboxamide C=O stretching (~1650 cm). Mass spectrometry (HRMS) validates molecular weight (CHClNO; theoretical MW: 290.73 g/mol) .
Q. What are the primary biological targets of this compound, and how does its structure enhance binding affinity?
- Methodological Answer : The compound’s imidazo[1,2-b]pyridazine core interacts with kinase hinge regions (e.g., via hydrogen bonding with backbone NH groups), while the 4-chlorophenyl moiety enhances hydrophobic interactions in ATP-binding pockets (). The methyl group at position 2 improves metabolic stability by reducing cytochrome P450-mediated oxidation. Kinase profiling assays (e.g., KinomeScan) and molecular docking (AutoDock Vina) are used to validate selectivity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on its kinase inhibition profile across studies?
- Methodological Answer : Discrepancies in inhibition profiles (e.g., IC variability for FLT3 vs. ABL1 kinases) may arise from assay conditions (ATP concentration, pH) or structural polymorphisms in kinase isoforms. To address this:
- Perform parallel assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).
- Use isoform-specific kinase constructs and co-crystallization to compare binding modes.
- Apply free-energy perturbation (FEP) calculations to quantify binding energy differences .
Q. What strategies improve the compound’s pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar substituents (e.g., -OH, -SOH) to reduce logP while retaining affinity. shows dichlorophenyl analogs maintain activity with improved solubility.
- Prodrug modification : Acetylate the carboxamide group to enhance oral bioavailability, as seen in related imidazopyridazines ().
- Metabolic stability : Replace the methyl group with CF or cyclopropyl () to slow oxidative degradation. Validate via liver microsome assays .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
- Methodological Answer : SAR analysis should focus on:
- Core modifications : Replace pyridazine with pyrimidine () to alter π-π stacking.
- Substituent effects : Fluorine at the phenyl ring () improves target engagement via halogen bonding.
- Side-chain optimization : Introduce sulfonamide or triazole groups () to access allosteric pockets. Use 3D-QSAR (CoMFA/CoMSIA) to model interactions .
Critical Analysis of Contradictions
- vs. 6 : While emphasizes carboxamide’s role in kinase binding, shows cyclopropyl analogs achieve higher potency. This suggests the carboxamide may stabilize binding, but steric effects from substituents dominate selectivity.
- vs. 8 : Dichlorophenyl derivatives () show superior solubility vs. fluorophenyl (), conflicting with typical logP trends. This implies halogen positioning (para vs. meta) alters crystal packing and hydration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
